molecular formula C24H17BrN4O B4858449 N-((1H-Indol-2-yl)methyl)-6-bromo-2-(pyridin-2-yl)quinoline-4-carboxamide

N-((1H-Indol-2-yl)methyl)-6-bromo-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B4858449
M. Wt: 457.3 g/mol
InChI Key: GBJIMRMDKCTIDZ-UHFFFAOYSA-N
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Description

N-((1H-Indol-2-yl)methyl)-6-bromo-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Indol-2-yl)methyl)-6-bromo-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include indole, bromopyridine, and quinoline derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining indole with bromopyridine under acidic or basic conditions.

    Bromination: Introducing a bromine atom into the quinoline ring using brominating agents like N-bromosuccinimide (NBS).

    Amidation: Forming the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Indol-2-yl)methyl)-6-bromo-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

    Chemistry: Studied for its unique chemical properties and reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-((1H-Indol-2-yl)methyl)-6-bromo-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-((1H-Indol-2-yl)methyl)-6-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide
  • N-((1H-Indol-2-yl)methyl)-6-fluoro-2-(pyridin-2-yl)quinoline-4-carboxamide

Uniqueness

N-((1H-Indol-2-yl)methyl)-6-bromo-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

IUPAC Name

6-bromo-N-(1H-indol-2-ylmethyl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O/c25-16-8-9-21-18(12-16)19(13-23(29-21)22-7-3-4-10-26-22)24(30)27-14-17-11-15-5-1-2-6-20(15)28-17/h1-13,28H,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJIMRMDKCTIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CNC(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1H-Indol-2-yl)methyl)-6-bromo-2-(pyridin-2-yl)quinoline-4-carboxamide
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N-((1H-Indol-2-yl)methyl)-6-bromo-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 3
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N-((1H-Indol-2-yl)methyl)-6-bromo-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 4
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N-((1H-Indol-2-yl)methyl)-6-bromo-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 5
N-((1H-Indol-2-yl)methyl)-6-bromo-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 6
N-((1H-Indol-2-yl)methyl)-6-bromo-2-(pyridin-2-yl)quinoline-4-carboxamide

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